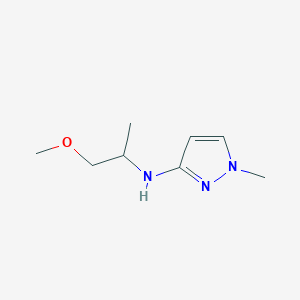
3-(2-Hydroxyethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a unique organic compound characterized by its thiolane ring structure with a hydroxyethyl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the reaction of thiolane derivatives with hydroxyethyl and carbaldehyde groups under controlled conditions. One common method includes the use of diethanolamine and carbon dioxide in the presence of a heterogeneous catalyst such as K–La–MgO . The reaction is carried out at elevated temperatures (around 150°C) and pressures (2.0 MPa CO2) to achieve high conversion rates and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to ensure efficiency and cost-effectiveness. The use of green chemistry principles, such as avoiding toxic reagents and minimizing waste, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): A hydroxyethyl derivative used in the synthesis of hydrogels and polymers.
3-(2-Hydroxyethyl)indole: An indole derivative with similar hydroxyethyl functionality.
2-Hydroxyethyl acrylate: Another hydroxyethyl compound used in polymer chemistry.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5,8H,1-4,6H2 |
InChI Key |
UPWHPMDKMDYZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1(CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


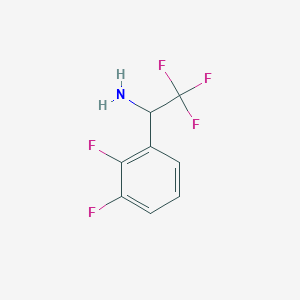

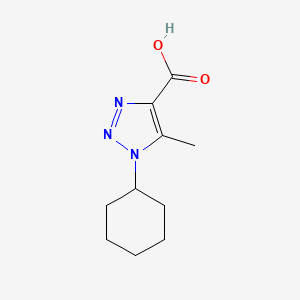
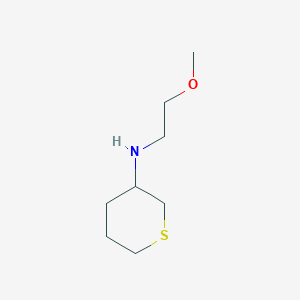


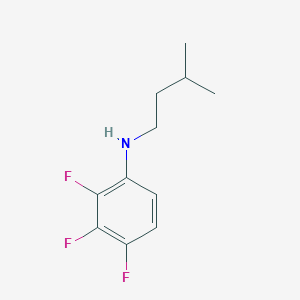
![[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13276184.png)

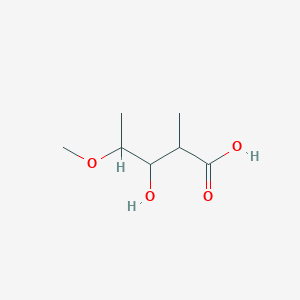
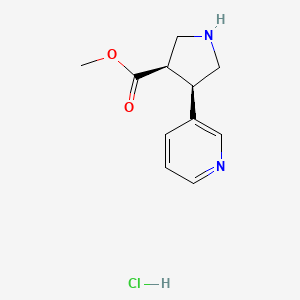
amine](/img/structure/B13276220.png)
![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13276231.png)
